molecular formula C11H12BrFN2O3 B11079318 N-(4-bromo-2-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide

N-(4-bromo-2-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No.: B11079318
M. Wt: 319.13 g/mol
InChI Key: IDSHEIAZRZKVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 2-methoxyethylamine under suitable conditions to form the final product, N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity to specific targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-BROMO-2-FLUOROPHENYL)-N-ETHYLETHANEDIAMIDE: Similar structure but lacks the methoxyethyl group.

    N’-(4-CHLORO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE: Chlorine atom instead of bromine.

    N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE: Hydroxyethyl group instead of methoxyethyl.

Uniqueness

N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is unique due to the combination of bromine, fluorine, and methoxyethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H12BrFN2O3

Molecular Weight

319.13 g/mol

IUPAC Name

N'-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C11H12BrFN2O3/c1-18-5-4-14-10(16)11(17)15-9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17)

InChI Key

IDSHEIAZRZKVSW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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